4-(1-methoxycyclobutyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methoxycyclobutyl)benzaldehyde is a chemical compound characterized by a benzaldehyde group attached to a methoxycyclobutyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methoxycyclobutyl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with cyclobutyl compounds under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an organic solvent at controlled temperatures to optimize the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs a ‘one-pot’ synthesis method. This approach involves the sequential addition of reactants in a single reaction vessel, minimizing the need for intermediate purification steps. The process is designed to be efficient, cost-effective, and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methoxycyclobutyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: 4-(1-Methoxycyclobutyl)benzoic acid.
Reduction: 4-(1-Methoxycyclobutyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-(1-Methoxycyclobutyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of perfumes, agrochemicals, and plastic additives.
Mechanism of Action
The mechanism of action of 4-(1-methoxycyclobutyl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act by disrupting cellular redox homeostasis, leading to antifungal effects. The compound’s ability to interfere with antioxidation pathways makes it a potent agent against fungal pathogens .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Shares the methoxy group but lacks the cyclobutyl ring.
Cyclobutylbenzaldehyde: Contains the cyclobutyl ring but lacks the methoxy group.
Uniqueness
4-(1-Methoxycyclobutyl)benzaldehyde is unique due to the presence of both the methoxy group and the cyclobutyl ring, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
875306-31-3 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.